molecular formula C18H13F4N5OS B4373782 N~5~-[1-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

N~5~-[1-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4373782
M. Wt: 423.4 g/mol
InChI Key: KIILYQISSNHLOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~5~-[1-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that combines elements of pyrazole, thienopyrazole, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-[1-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thienopyrazole intermediates, followed by their coupling and subsequent functionalization to introduce the fluorophenyl and trifluoromethyl groups. The final step involves the formation of the carboxamide moiety under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility of the final product.

Chemical Reactions Analysis

Types of Reactions

N~5~-[1-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, potentially leading to derivatives with enhanced properties.

Scientific Research Applications

N~5~-[1-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and cancer.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.

Mechanism of Action

The mechanism of action of N5-[1-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and thienopyrazole derivatives, such as:

  • 2-Fluorodeschloroketamine
  • Functionalized benzylic compounds

Uniqueness

N~5~-[1-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F4N5OS/c1-9-7-14(27(24-9)12-6-4-3-5-11(12)19)23-16(28)13-8-10-15(18(20,21)22)25-26(2)17(10)29-13/h3-8H,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIILYQISSNHLOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC3=C(S2)N(N=C3C(F)(F)F)C)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F4N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~5~-[1-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
N~5~-[1-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
N~5~-[1-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
N~5~-[1-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
N~5~-[1-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
N~5~-[1-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

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